molecular formula C24H40HgO2 B087252 Phenylmercuric stearate CAS No. 104-59-6

Phenylmercuric stearate

Cat. No.: B087252
CAS No.: 104-59-6
M. Wt: 561.2 g/mol
InChI Key: CZXFRQGYSLUIRC-UHFFFAOYSA-M
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Description

Phenylmercuric stearate is an organomercury compound with the chemical formula C24H40HgO2. It is a derivative of stearic acid and phenylmercury, known for its antimicrobial properties. This compound is used in various industrial and medical applications due to its ability to inhibit the growth of bacteria and fungi .

Scientific Research Applications

Phenylmercuric stearate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercuric stearate can be synthesized by reacting phenylmercuric acetate with stearic acid. The reaction typically involves heating the reactants in an organic solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_6\text{H}5\text{HgOCOCH}3 + \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{C}6\text{H}5\text{HgOCOC}{17}\text{H}{35} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Phenylmercuric stearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylmercuric oxide and stearic acid.

    Reduction: It can be reduced to phenylmercury and stearic acid.

    Substitution: It can undergo substitution reactions where the phenylmercuric group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed:

Mechanism of Action

Phenylmercuric stearate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The phenylmercuric group interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and eventual cell death .

Comparison with Similar Compounds

    Phenylmercuric acetate: Used as a preservative and disinfectant.

    Phenylmercuric nitrate: Used as a preservative in pharmaceuticals.

    Phenylmercuric borate: Used as an antimicrobial agent in cosmetics.

Comparison: Phenylmercuric stearate is unique due to its combination of phenylmercuric and stearic acid moieties, which provide both antimicrobial properties and compatibility with lipid-based formulations. This makes it particularly useful in applications where lipid solubility is important .

Properties

IUPAC Name

octadecanoyloxy(phenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h2-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFRQGYSLUIRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Hg]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40HgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-59-6
Record name Mercury, (octadecanoato-O)phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-59-6
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Record name Phenylmercuric stearate
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Record name Phenylmercury stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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